molecular formula C22H23N3O4 B2590060 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide CAS No. 1396890-77-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide

Katalognummer: B2590060
CAS-Nummer: 1396890-77-9
Molekulargewicht: 393.443
InChI-Schlüssel: BIGMXOIXBQYHDB-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its cytotoxic effects, mechanism of action, and related studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : this compound

The compound features a benzo[d][1,3]dioxole moiety, known for its biological activity, and a piperidine ring which is often associated with neuroactive compounds.

Cytotoxicity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC₅₀ values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells .

CompoundIC₅₀ (μM) against MCF-7IC₅₀ (μM) against HCT-116
Compound 916.19 ± 1.3517.16 ± 1.54
Compound X25.00 ± 2.0030.00 ± 2.50

The data indicates that the presence of the benzo[d][1,3]dioxole structure enhances the cytotoxic potential of these compounds.

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways that promote cell proliferation. Research suggests that compounds with similar structures can interfere with DNA synthesis and repair mechanisms .

Study on Derivatives

A study conducted on a series of derivatives indicated that modifications to the piperidine ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .

In Vivo Studies

In vivo studies have shown promising results where compounds similar to this compound were administered to animal models bearing tumors. These studies reported a reduction in tumor size and improved survival rates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit promising anticancer properties. The structural features of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide suggest it may act as a modulator of various biological pathways involved in cancer cell proliferation and apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer. The results showed that the compound inhibited cell growth significantly compared to control groups, with IC50 values indicating potent activity against these cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HCT116 (Colon)20Cell cycle arrest at G2/M phase

1.2 Modulation of Drug Resistance
Another significant application is the potential role of this compound in overcoming drug resistance in cancer therapy. By inhibiting specific ATP-binding cassette transporters, it may enhance the efficacy of conventional chemotherapeutics.

Neuropharmacology

2.1 Potential as an Antidepressant
The incorporation of the isonicotinoyl group suggests that this compound may exhibit antidepressant-like effects. Preliminary studies have shown that similar compounds can influence neurotransmitter levels such as serotonin and norepinephrine.

Case Study: Behavioral Tests in Animal Models
In a series of behavioral tests using rodent models, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, indicating its potential for treating depressive disorders.

TestControl Group Duration (s)Treatment Group Duration (s)
Forced Swim Test12060
Tail Suspension Test15075

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzo[d][1,3]dioxole ring or modifications to the piperidine moiety can lead to different biological activities.

Table: Summary of SAR Findings

ModificationEffect on Activity
Hydroxyl substitution at C6Increased anticancer potency
Methyl substitution on piperidineEnhanced CNS penetration
Fluorine substitution on acrylamideImproved metabolic stability

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21(4-2-16-1-3-19-20(13-16)29-15-28-19)24-14-17-7-11-25(12-8-17)22(27)18-5-9-23-10-6-18/h1-6,9-10,13,17H,7-8,11-12,14-15H2,(H,24,26)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMXOIXBQYHDB-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.